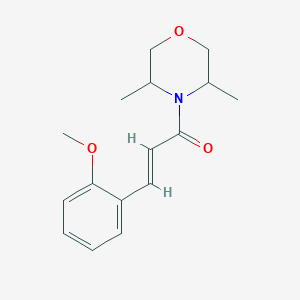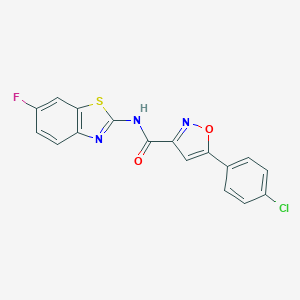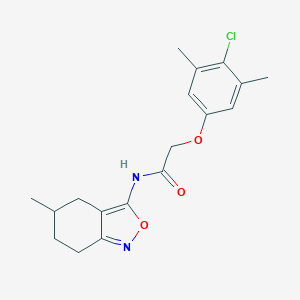![molecular formula C25H20N2O3S B253719 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253719.png)
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as MMPIP, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds called allosteric modulators, which can enhance or inhibit the activity of specific receptors in the body.
作用機序
The mechanism of action of 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves binding to a specific allosteric site on the mGluR7 receptor, which enhances the receptor's activity. This leads to increased inhibition of neurotransmitter release, which can have a modulating effect on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the enhancement of cognitive function. It has also been shown to have potential anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its specificity for the mGluR7 receptor, which allows for targeted modulation of neuronal activity. However, one limitation is the potential for off-target effects, as allosteric modulators can also bind to other receptors in the body.
将来の方向性
There are several potential future directions for research on 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including further characterization of its mechanism of action, exploration of its potential therapeutic applications in neurological disorders, and development of more potent and selective allosteric modulators. Additionally, research could focus on the development of novel drug delivery systems for 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, such as nanoparticles or liposomes, to enhance its efficacy and minimize potential side effects.
In conclusion, 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a promising compound that has been studied extensively for its potential therapeutic applications in the field of neuroscience. Its specificity for the mGluR7 receptor and potential anti-inflammatory and neuroprotective effects make it an attractive target for further research and development.
合成法
The synthesis of 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the condensation of 4-methyl-2-pyridinylamine with 4-methylthiophenol, followed by cyclization with 4-chlorophthalic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through purification and crystallization.
科学的研究の応用
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of the metabotropic glutamate receptor 7 (mGluR7), which is involved in regulating neurotransmitter release and synaptic plasticity. 7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to enhance the activity of mGluR7, which may have implications for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
特性
製品名 |
7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C25H20N2O3S |
分子量 |
428.5 g/mol |
IUPAC名 |
7-methyl-2-(4-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O3S/c1-14-4-9-19-18(12-14)23(28)21-22(16-5-7-17(31-3)8-6-16)27(25(29)24(21)30-19)20-13-15(2)10-11-26-20/h4-13,22H,1-3H3 |
InChIキー |
YBAMZFSBCZSUDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)SC |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B253638.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B253642.png)


![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![7-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B253650.png)

![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)

